![molecular formula C10H13Br2N B11775800 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide](/img/structure/B11775800.png)
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide is a chemical compound with the molecular formula C10H12BrN·HBr. It is a derivative of benzo[c]azepine, a seven-membered heterocyclic compound containing nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[c]azepine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the azepine ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 6-azido-2,3,4,5-tetrahydro-1H-benzo[c]azepine .
Aplicaciones Científicas De Investigación
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of benzo[c]azepine derivatives.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The azepine ring structure allows for interactions with various biological pathways, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Another brominated azepine derivative with different biological properties.
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: A closely related compound with a ketone functional group instead of a hydrobromide salt.
Uniqueness
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H13Br2N |
|---|---|
Peso molecular |
307.02 g/mol |
Nombre IUPAC |
6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrobromide |
InChI |
InChI=1S/C10H12BrN.BrH/c11-10-5-1-3-8-7-12-6-2-4-9(8)10;/h1,3,5,12H,2,4,6-7H2;1H |
Clave InChI |
MMFFKKTWYBDWOB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CNC1)C=CC=C2Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


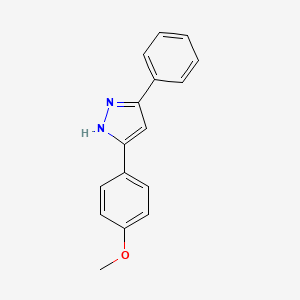
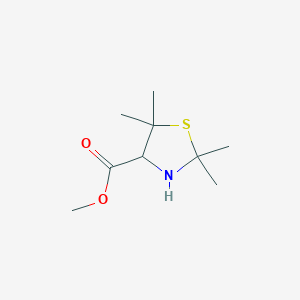
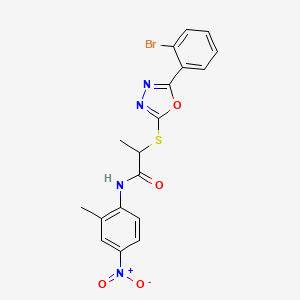
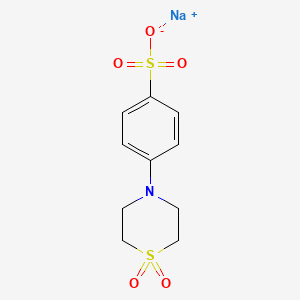

![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B11775757.png)

![1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone](/img/structure/B11775764.png)

![Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B11775774.png)
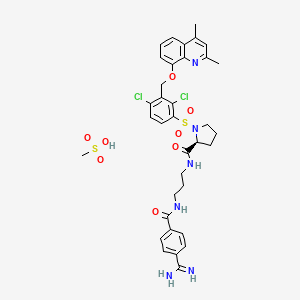

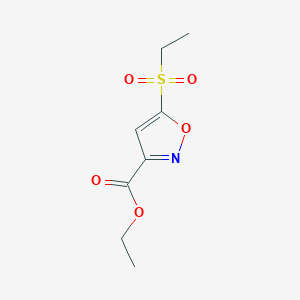
![2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole](/img/structure/B11775811.png)
